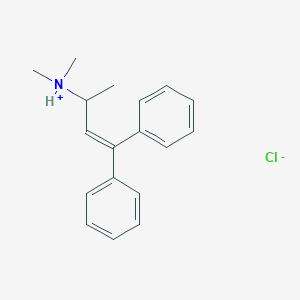
Methyl (1-amino-1-oxopent-4-en-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is a chemical compound that has garnered significant interest in scientific research. This compound is a carbamate derivative of the amino acid cysteine and has been shown to exhibit a range of biochemical and physiological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-amino-1-oxopent-4-en-2-yl)carbamate typically involves the reaction of cysteine derivatives with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the selective labeling of cysteine residues in proteins, aiding in the study of protein structure and function.
Biology: The compound’s ability to inhibit acetylcholinesterase makes it valuable in studying neurotransmission and potential treatments for neurological disorders.
Medicine: Its biochemical effects are being explored for potential therapeutic applications, particularly in the treatment of diseases involving cysteine residues.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl (1-amino-1-oxopent-4-en-2-yl)carbamate is based on its ability to selectively react with the thiol group of cysteine residues in proteins. This reaction forms a stable adduct between the compound and the cysteine residue, which can be detected and quantified using various methods. This labeling can be used to study the structure and function of proteins, as well as to identify potential drug targets.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate: This compound shares a similar carbamate structure but differs in its functional groups and reactivity.
Methyl (1-amino-1-oxopent-4-en-2-yl)carbamate: Another closely related compound with slight variations in its chemical structure and properties.
Uniqueness
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is unique due to its high specificity for cysteine residues in proteins, making it an invaluable tool for studying protein structure and function. Its ability to inhibit acetylcholinesterase also sets it apart from other similar compounds, providing unique opportunities for research in neuroscience and medicine.
Propiedades
Número CAS |
145275-70-3 |
|---|---|
Fórmula molecular |
C7H12N2O3 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C7H12N2O3/c1-3-4-5(6(8)10)9-7(11)12-2/h3,5H,1,4H2,2H3,(H2,8,10)(H,9,11) |
Clave InChI |
SGPHGRLPUGCVOR-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(CC=C)C(=O)N |
SMILES canónico |
COC(=O)NC(CC=C)C(=O)N |
Sinónimos |
Carbamic acid, [1-(aminocarbonyl)-3-butenyl]-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)






